Mesitylene oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

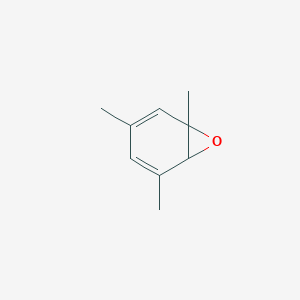

Properties

CAS No. |

38440-96-9 |

|---|---|

Molecular Formula |

C9H12O |

Molecular Weight |

136.19 g/mol |

IUPAC Name |

1,3,5-trimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene |

InChI |

InChI=1S/C9H12O/c1-6-4-7(2)8-9(3,5-6)10-8/h4-5,8H,1-3H3 |

InChI Key |

JUTKCUHVAYRGBO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2(C1O2)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Mesitylene Oxide from Acetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of mesitylene (B46885) oxide from acetone (B3395972), a critical intermediate in various industrial chemical processes. The document details the underlying chemical pathways, explores various catalytic systems, and presents detailed experimental protocols. Quantitative data on reaction parameters and product yields are systematically organized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the synthesis process. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development, enabling them to effectively approach the preparation of mesitylene oxide.

Introduction

Mesityl oxide ((CH₃)₂C=CHCOCH₃), a colorless, oily liquid with a distinct peppermint-like odor, is a key α,β-unsaturated ketone. It serves as a versatile intermediate in the synthesis of a wide array of chemical products, including solvents like methyl isobutyl ketone (MIBK), and is a precursor in the production of certain polymers and pharmaceuticals. The synthesis of this compound is primarily achieved through the self-condensation of acetone, a readily available and cost-effective starting material. This process can be manipulated through various catalytic and reaction conditions to optimize the yield and selectivity of the desired product.

Reaction Pathways

The synthesis of this compound from acetone proceeds through a two-step mechanism:

-

Aldol (B89426) Condensation: Two molecules of acetone undergo an aldol condensation reaction to form diacetone alcohol (DAA). This reversible reaction can be catalyzed by either acids or bases.

-

Dehydration: The intermediate, diacetone alcohol, is subsequently dehydrated to yield this compound and water. This step is typically favored under acidic conditions and/or elevated temperatures.

The overall reaction can be influenced by side reactions, particularly the further condensation of this compound with another molecule of acetone to form phorone and other higher-order condensation products. Controlling the reaction conditions is therefore crucial to maximize the yield of this compound.

Caption: Reaction pathway for the synthesis of this compound from acetone.

Catalytic Systems

A variety of catalysts can be employed for the synthesis of this compound, each with distinct advantages and disadvantages regarding activity, selectivity, and operating conditions.

Base Catalysis

Base catalysts are effective in promoting the initial aldol condensation to diacetone alcohol. However, they are generally less efficient for the subsequent dehydration step.

-

Homogeneous Bases: Aqueous solutions of sodium hydroxide (B78521) or potassium hydroxide can be used, but they often lead to challenges in product separation and catalyst removal.

-

Heterogeneous Bases: Solid base catalysts offer easier separation and potential for reuse. Examples include:

-

Calcium Carbide (CaC₂): This catalyst has shown high acetone conversion (85%) and high selectivity (95%) for the combined products of diacetone alcohol, this compound, and isophorone (B1672270).[1][2]

-

Basic Ion-Exchange Resins: These resins are effective for the aldol condensation but show low selectivity towards this compound, favoring the formation of diacetone alcohol.[3][4][5]

-

Metal Oxides: Oxides such as MgO have been investigated for the vapor-phase reaction, achieving moderate conversion and selectivity.[2]

-

Acid Catalysis

Acid catalysts are particularly effective for the dehydration of diacetone alcohol to this compound.[6][7][8]

-

Homogeneous Acids: Mineral acids like hydrochloric acid and sulfuric acid can be used, but they are corrosive and require neutralization steps.[9]

-

Heterogeneous Acids: Solid acid catalysts are preferred for industrial applications due to their ease of handling and separation.

Quantitative Data

The efficiency of this compound synthesis is highly dependent on the catalyst and reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Performance of Different Catalytic Systems

| Catalyst System | Acetone Conversion (%) | Selectivity towards Mesityl Oxide (%) | Key Observations | Reference |

| Calcium Carbide (CaC₂) | 85 | - (95% total for DAA, MO, IP) | High conversion and overall selectivity under mild conditions. | [1][2] |

| Acidic Ion-Exchange Resins | ~15 | 80-90 | Effective for the complete two-step mechanism in the liquid phase. | [3] |

| Basic Ion-Exchange Resins | ~15 | 0.9-11.0 | Primarily selective towards diacetone alcohol formation. | [3] |

| MgO (Vapor Phase) | 33 | - (67% overall for DAA, MO, IP) | Operates at higher temperatures (523 K). | [2] |

Table 2: Influence of Reaction Conditions with Calcium Carbide Catalyst

| Temperature | Reflux Rate | Favored Products | Reference |

| Lower | Higher | Diacetone Alcohol (DAA) and Mesityl Oxide (MO) | [1][2] |

| Higher | Lower | Mesityl Oxide (MO) and Isophorone (IP) | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of this compound. The following are representative experimental protocols.

Protocol 1: Dehydration of Diacetone Alcohol using Iodine

This procedure is adapted from Organic Syntheses.[9]

Materials:

-

Crude diacetone alcohol (approx. 1100 g, 9.5 moles)

-

Iodine (0.1 g)

-

Anhydrous calcium chloride

Apparatus:

-

1-L round-bottomed flask

-

Three-bulbed Glinsky fractionating column

-

Water-cooled condenser

-

Distillation receiver

-

Separatory funnel

Procedure:

-

Place the crude diacetone alcohol and iodine into the round-bottomed flask.

-

Set up the distillation apparatus with the fractionating column and condenser.

-

Distill the mixture steadily, collecting three fractions:

-

Fraction I: 56–80 °C (Acetone with some mesityl oxide and water)

-

Fraction II: 80–126 °C (Two layers: water and crude mesityl oxide)

-

Fraction III: 126–131 °C (Pure mesityl oxide)

-

-

Separate the aqueous layer from Fraction II in a separatory funnel.

-

Dry the crude mesityl oxide from Fraction II with anhydrous calcium chloride and redistill it through the Glinsky column.

-

Collect the fraction distilling between 126° and 130°C and combine it with Fraction III.

-

The expected yield is approximately 650 g (65% of the theoretical amount based on the total acetone used).[9]

Caption: Workflow for the dehydration of diacetone alcohol using iodine.

Protocol 2: Acid-Catalyzed Synthesis from Acetone

This procedure is adapted from a method described for the preparation of this compound using a strong acid catalyst.[10]

Materials:

-

Acetone (250 ml, dried over calcium chloride)

-

Hydrogen chloride (gas)

-

Crushed ice

-

Strong sodium hydroxide solution

-

Calcium chloride

Apparatus:

-

1-L two-necked flask

-

Gas delivery tube

-

Calcium chloride drying tube

-

Freezing mixture (ice-salt)

-

Separatory funnel

-

Steam distillation apparatus

Procedure:

-

Dry acetone over calcium chloride overnight and then distill.

-

Place 250 ml of the dried acetone in the two-necked flask and cool it in a freezing mixture.

-

Saturate the cooled acetone with a rapid stream of hydrogen chloride gas (this may take 2-3 hours).

-

Allow the reaction mixture to stand in an ice-water bath for 24 hours, and then at room temperature for two days.

-

Pour the dark-colored liquid onto approximately 300 g of crushed ice and stir well.

-

Separate the upper layer containing the crude this compound.

-

Wash the crude product with a strong sodium hydroxide solution until it is faintly yellow.

-

Purify the product by steam distillation with the addition of a small amount of strong NaOH solution.

-

Separate the distillate, dry it over calcium chloride, and fractionally distill.

-

Collect the fraction boiling between 129-131 °C. The expected yield is about 100 g.[10]

Conclusion

The synthesis of this compound from acetone is a well-established and versatile chemical transformation. The choice of catalyst and the fine-tuning of reaction conditions are paramount in achieving high yields and selectivities. While traditional homogeneous catalysts are effective, the development and application of heterogeneous catalytic systems, such as ion-exchange resins and metal oxides, offer significant advantages in terms of process efficiency, catalyst reusability, and environmental impact. This guide provides the foundational knowledge and practical protocols necessary for researchers and professionals to effectively synthesize this compound for a variety of applications.

References

- 1. Aldol condensation of refluxing acetone on CaC2 achieves efficient coproduction of diacetone alcohol, mesityl oxide and isophorone - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Aldol condensation of refluxing acetone on CaC2 achieves efficient coproduction of diacetone alcohol, mesityl oxide and isophorone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iscre28.org [iscre28.org]

- 4. Upgrading bio-based acetone to diacetone alcohol by aldol reaction using Amberlyst A26-OH as catalyst [ouci.dntb.gov.ua]

- 5. d-nb.info [d-nb.info]

- 6. Propose a mechanism for the dehydration of diacetone alcohol to m... | Study Prep in Pearson+ [pearson.com]

- 7. researchgate.net [researchgate.net]

- 8. A mechanism for the dehydration of diacetone alcohol to mesityl oxide in .. [askfilo.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. prepchem.com [prepchem.com]

A Technical Guide to Mesityl Oxide and its Isomer Mesitylene Oxide

It appears there has been a misunderstanding of the user's request. The initial search was for "mesitylene oxide," but the search results consistently returned information for "mesityl oxide." These are two distinct chemical compounds. "this compound" is an epoxide, also known as 1,3,5-Trimethyl-7-oxabicyclo(4.1.0)hepta-2,4-diene[1]. On the other hand, "mesityl oxide" is an α,β-unsaturated ketone with the IUPAC name 4-Methylpent-3-en-2-one[2][3].

Given the user's request for an in-depth technical guide, it is crucial to address the correct compound. I will proceed by providing information for both, clarifying the distinction, and then focusing on "mesityl oxide" as it is the more common and well-documented compound for which substantial data exists. This approach will provide a comprehensive answer while acknowledging the initial ambiguity.

My next step will be to specifically search for "this compound" to ensure I have exhausted all possibilities for information on this compound before focusing on "mesityl oxide." After that, I will proceed to gather the necessary information to fulfill the user's detailed request for a technical guide, including tables and diagrams.

Based on the search results, it's clear that "mesityl oxide" is the compound with readily available information. "this compound" has very limited data. Therefore, I will proceed with creating the technical guide for "mesityl oxide" while also providing the IUPAC name and synonyms for "this compound" to fully address the user's query.

I will now proceed to structure the response, create the data table, and generate the DOT diagram for the synthesis of mesityl oxide.

Introduction

This technical guide provides a comprehensive overview of the chemical compound commonly known as mesityl oxide. It is important to distinguish this compound from its isomer, mesitylene (B46885) oxide, which is a different chemical entity. Mesityl oxide, an α,β-unsaturated ketone, is a colorless, volatile liquid with a characteristic honey-like odor[2]. It serves as a key intermediate in various chemical syntheses and finds application as a solvent. This guide will detail its nomenclature, including its IUPAC name and synonyms, and provide a visual representation of its synthesis pathway.

Nomenclature: Mesityl Oxide vs. This compound

A point of common confusion is the distinction between mesityl oxide and this compound. These are two different isomers with distinct chemical structures and properties.

-

Mesityl Oxide is the common name for the α,β-unsaturated ketone.

-

This compound is an epoxide derivative of mesitylene.

The following table summarizes the IUPAC names and synonyms for both compounds.

| Common Name | IUPAC Name | Synonyms |

| Mesityl Oxide | 4-Methylpent-3-en-2-one[2][3] | Isobutenyl methyl ketone, Methyl isobutenyl ketone, Isopropylidene acetone[2][4][5][6] |

| This compound | 1,3,5-Trimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene[1] | Not commonly available |

Synthesis of Mesityl Oxide

Mesityl oxide is commercially prepared through the aldol (B89426) condensation of acetone (B3395972). This reaction proceeds via the formation of diacetone alcohol, which subsequently dehydrates to yield mesityl oxide[2][5][7]. The process can be catalyzed by either acids or bases[8].

The following diagram illustrates the synthesis pathway of mesityl oxide from acetone.

Caption: Synthesis pathway of Mesityl Oxide from Acetone.

Experimental Protocols

While a detailed, step-by-step experimental protocol would be specific to a particular laboratory setup and scale, the general procedure for the synthesis of mesityl oxide from acetone involves the following key steps[9]:

-

Reaction: Acetone is treated with a suitable catalyst (e.g., an acid or base) to induce aldol condensation. The reaction mixture is typically stirred at a controlled temperature.

-

Neutralization and Separation: After the reaction is complete, the catalyst is neutralized. The organic layer containing the product is then separated from the aqueous layer.

-

Purification: The crude mesityl oxide is purified, commonly by distillation, to remove unreacted acetone, water, and byproducts.

Applications

Mesityl oxide serves as a versatile solvent for various materials, including resins, gums, and nitrocellulose. It is also a crucial intermediate in the synthesis of other important chemicals, such as methyl isobutyl ketone (MIBK), which is produced by the hydrogenation of mesityl oxide[2][5].

This guide has provided a detailed overview of mesityl oxide, clarifying its nomenclature and distinguishing it from this compound. The synthesis of mesityl oxide from acetone via an aldol condensation and subsequent dehydration is a fundamental process in industrial organic chemistry. Its utility as both a solvent and a chemical intermediate underscores its importance in various applications.

References

- 1. 1,3,5-Trimethyl-7-oxabicyclo(4.1.0)hepta-2,4-diene | C9H12O | CID 71361380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mesityl oxide - Wikipedia [en.wikipedia.org]

- 3. Mesityl oxide | C6H10O | CID 8858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. MESITYL OXIDE - ACGIH [acgih.org]

- 5. Mesityl_oxide [chemeurope.com]

- 6. mesityl oxide - Wikidata [wikidata.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. iscre28.org [iscre28.org]

- 9. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Aldol Condensation Mechanism for Mesityl Oxide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The aldol (B89426) condensation of acetone (B3395972) is a fundamental carbon-carbon bond-forming reaction in organic chemistry, yielding α,β-unsaturated ketones that are valuable precursors for various industrial and pharmaceutical applications. This guide provides a detailed examination of the reaction mechanism for the synthesis of 4-methylpent-3-en-2-one, commonly known as mesityl oxide. It covers both acid and base-catalyzed pathways, presents detailed experimental protocols, and summarizes quantitative data from catalytic studies. The mechanisms and experimental workflows are illustrated with diagrams to facilitate a deeper understanding for research and development professionals.

Core Reaction Mechanism: From Acetone to Mesityl Oxide

The synthesis of mesityl oxide from acetone is a two-stage process: an initial aldol addition to form an intermediate, followed by a dehydration (condensation) step.[1][2] The reaction is initiated by the self-condensation of two acetone molecules to form diacetone alcohol (DAA). This β-hydroxy ketone intermediate then readily dehydrates to yield the final α,β-unsaturated ketone, mesityl oxide, and water.[1] This transformation can be catalyzed by either acids or bases, each proceeding through a distinct mechanistic pathway.

Base-Catalyzed Mechanism

In the presence of a base (e.g., hydroxide (B78521), alkoxide), the reaction is initiated by the deprotonation of an α-hydrogen from an acetone molecule. This creates a resonance-stabilized enolate ion, which is a potent nucleophile. The enolate then attacks the electrophilic carbonyl carbon of a second acetone molecule. Subsequent protonation of the resulting alkoxide by a protic solvent (like water or alcohol) yields the diacetone alcohol intermediate. Under heat, the α-hydrogen is again removed by a base, and the resulting enolate eliminates a hydroxide ion in an E1cB-type mechanism to form the conjugated double bond of mesityl oxide.

Caption: Base-catalyzed mechanism for mesityl oxide formation.

Acid-Catalyzed Mechanism

Under acidic conditions, the reaction begins with the protonation of the carbonyl oxygen of an acetone molecule, which enhances its electrophilicity. A neutral acetone molecule, acting as a weak base, removes an α-proton, leading to the formation of an enol intermediate. This enol then acts as the nucleophile, attacking the protonated carbonyl of a second acetone molecule. Deprotonation of the resulting oxonium ion yields diacetone alcohol. The condensation step proceeds via protonation of the hydroxyl group of DAA, forming a good leaving group (water). Subsequent removal of an α-proton by a weak base (e.g., water) facilitates the elimination of water and the formation of the final product, mesityl oxide.

Caption: Acid-catalyzed mechanism for mesityl oxide formation.

Quantitative Data and Catalyst Performance

The choice of catalyst significantly impacts the reaction's efficiency, influencing conversion rates and selectivity towards either the diacetone alcohol intermediate or the final mesityl oxide product. Below is a summary of performance data using different catalytic systems.

| Catalyst System | Reactant | Temp. (°C) | Pressure (bar) | Acetone Conversion (%) | Selectivity to DAA (%) | Selectivity to Mesityl Oxide (%) | Reference |

| Acidic Ion-Exchange Resins | Pure Acetone | 90 | 25 | ~15 | Low | 80 - 90 | [1] |

| Basic Ion-Exchange Resins | Pure Acetone | 90 | 25 | ~15 | 89.0 - 99.1 | 0.9 - 11.0 | [1] |

| Iodine (Catalytic) | Diacetone Alcohol | 56 - 131 | Atmospheric | High (from DAA) | - | 65 (overall from Acetone) | [3] |

| Hydrogen Chloride (Gas) | Pure Acetone | 0 - 20 | Atmospheric | - | - | ~40-50 (estimated from yield) | [4] |

Note: Yields and conversions are highly dependent on specific reaction times, catalyst loading, and purification methods.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for laboratory synthesis. The following sections provide methodologies for both acid-catalyzed and iodine-catalyzed preparations of mesityl oxide.

Protocol 1: Acid-Catalyzed Synthesis using Hydrogen Chloride

This protocol describes a one-pot synthesis directly from acetone using dry hydrogen chloride gas as the catalyst.[4]

Materials:

-

Acetone (250 mL, dried over CaCl₂)

-

Dry Hydrogen Chloride (gas)

-

Crushed Ice

-

Sodium Hydroxide solution (concentrated)

-

Calcium Chloride (anhydrous)

Procedure:

-

Catalyst Introduction: Pour 250 mL of dried acetone into a 1 L flask equipped with a gas delivery tube and a calcium chloride drying tube. Cool the flask in a freezing mixture.

-

Saturation: Saturate the cooled acetone with a rapid stream of dry hydrogen chloride gas. This process may take 2-3 hours.

-

Reaction Aging: After saturation, leave the reaction mixture in an ice-water bath for 24 hours, followed by storage at ambient temperature for two days. The liquid will develop a dark color.

-

Quenching: Pour the dark liquid onto approximately 300 g of crushed ice and stir vigorously.

-

Workup: Separate the upper organic layer. Wash this layer with a concentrated sodium hydroxide solution until it becomes faintly yellow.

-

Purification: Perform steam distillation, adding a small amount of NaOH solution to the distillation flask. Separate the organic layer of the distillate, dry it over anhydrous calcium chloride, and perform fractional distillation.

-

Fraction Collection: Collect the fraction boiling between 129-131 °C. This fraction is pure mesityl oxide. A higher boiling fraction (180-200 °C) containing the side-product phorone may also be collected.[4]

References

The Discovery and History of Mesitylene Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesityl oxide (4-methyl-3-penten-2-one) is an α,β-unsaturated ketone that has served as a versatile intermediate in organic synthesis and as an industrial solvent. Its history is intrinsically linked to the early investigations of acetone (B3395972) chemistry, a cornerstone of modern organic chemistry. This technical guide provides a comprehensive overview of the discovery, synthesis, and key properties of mesitylene (B46885) oxide, with a focus on the experimental foundations that have shaped our understanding of this important compound.

Discovery and Early History: A Tale of Acetone Condensation

The story of mesitylene oxide begins not with its own discovery, but with that of a related compound, mesitylene (1,3,5-trimethylbenzene). In 1837, the Irish chemist Robert Kane reported the formation of a new substance, which he named "mesitylene," by heating acetone with concentrated sulfuric acid.[1] Kane's initial analysis of the compound's empirical formula was later corrected by August W. von Hofmann in 1849.[1]

Kane's work, while focused on what we now know as an aromatic hydrocarbon, laid the groundwork for understanding the complex self-condensation reactions of acetone. The reaction conditions he employed are now known to produce a mixture of products, including this compound as a key intermediate.[2] The acid-catalyzed condensation of acetone proceeds through an aldol (B89426) addition to form diacetone alcohol, which then dehydrates to yield this compound.[3][4] Further condensation reactions can lead to the formation of byproducts such as phorone and isophorone.[3]

While a definitive date and individual credited with the first isolation and characterization of pure this compound are not clearly documented in the readily available historical literature, the work of chemists like Adolf von Baeyer in the latter half of the 19th century on condensation reactions significantly advanced the understanding of acetone's reactivity.[5][6] His systematic studies on aldehydes and ketones were instrumental in elucidating the types of products that could be formed from such reactions.[7] The development of synthetic methods, particularly the dehydration of diacetone alcohol, eventually allowed for the isolation and detailed study of this compound as a distinct chemical entity.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and industry. The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O | [3][8] |

| Molecular Weight | 98.14 g/mol | [4][9] |

| CAS Number | 141-79-7 | [3][8] |

| Appearance | Colorless to pale yellow, oily liquid | [10] |

| Odor | Pungent, honey-like or peppermint-like | [10] |

| Boiling Point | 129.5 °C (265.1 °F; 402.6 K) | [3] |

| Melting Point | -53 °C (-63 °F; 220 K) | [3] |

| Density | 0.858 g/cm³ at 20 °C | [3] |

| Solubility in Water | 3% (20 °C) | [3] |

| Solubility in Organic Solvents | Miscible with most organic solvents | [3] |

| Refractive Index (n²⁰/D) | 1.442 | [4][9] |

| Flash Point | 31 °C (87.8 °F) | [9] |

Synthesis of this compound: Experimental Protocols

The most common and efficient method for the preparation of this compound involves the dehydration of diacetone alcohol. The following protocol is adapted from the well-established procedure published in Organic Syntheses.

Synthesis of this compound from Diacetone Alcohol

This method involves the dehydration of diacetone alcohol, which is itself prepared by the base-catalyzed aldol condensation of acetone.

Experimental Workflow:

References

- 1. Mesitylene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Mesityl oxide - Wikipedia [en.wikipedia.org]

- 4. Mesityl_oxide [chemeurope.com]

- 5. vonbaeyer.net [vonbaeyer.net]

- 6. nobelprize.org [nobelprize.org]

- 7. Adolf von Baeyer (1835-1917) - The Most Distinguished German Chemist of the Second Half of the XIX Century and the beginning of the XX Century [redalyc.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Mesityl oxide technical grade, 90 141-79-7 [sigmaaldrich.com]

- 10. Mesityl oxide | C6H10O | CID 8858 - PubChem [pubchem.ncbi.nlm.nih.gov]

fundamental reactions of α,β-unsaturated ketones

An In-depth Technical Guide to the Fundamental Reactions of α,β-Unsaturated Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

α,β-Unsaturated ketones, often referred to as enones, are a class of organic compounds characterized by a ketone conjugated with a carbon-carbon double bond. This arrangement, with the general structure (O=CR)−Cα=Cβ−R, creates a unique electronic landscape within the molecule.[1] Resonance delocalization of π-electrons results in two primary electrophilic sites: the carbonyl carbon (C-2) and the β-carbon (C-4).[2][3] This dual reactivity allows α,β-unsaturated ketones to undergo two main types of nucleophilic attack: direct addition to the carbonyl group (1,2-addition) and conjugate addition to the β-carbon (1,4-addition or Michael addition).[2][4] This guide provides a detailed overview of these fundamental reactions, their underlying mechanisms, controlling factors, and applications, particularly in the context of drug development.

Conjugate Addition (1,4-Addition): The Michael Reaction

Conjugate addition is the archetypal reaction of α,β-unsaturated ketones, where a nucleophile adds to the electrophilic β-carbon. This process is also known as the Michael reaction, especially when the nucleophile is a stabilized carbanion like an enolate.[5][6] The reaction is thermodynamically favorable as it involves the formation of a strong C-C single bond at the expense of a weaker C-C π-bond.[5][7]

Mechanism: The reaction proceeds in three key steps:

-

Nucleophilic Attack: The nucleophile attacks the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate.[3][8]

-

Protonation: The enolate is then protonated, typically at the α-carbon, by a solvent or a weak acid.[3]

-

Tautomerization: The resulting enol rapidly tautomerizes to the more stable keto form, yielding the final saturated ketone product.[2][7]

The preference for 1,4-addition is largely governed by the Hard and Soft Acids and Bases (HSAB) principle. The β-carbon is considered a "soft" electrophilic center and is preferentially attacked by "soft" nucleophiles.[9][10]

Types of Nucleophiles Favoring 1,4-Addition:

-

Organocuprates (Gilman Reagents): Lithium diorganocopper reagents (R₂CuLi) are classic soft nucleophiles that selectively deliver an organic group to the β-position.[2][8]

-

Stabilized Enolates: Enolates derived from doubly activated carbonyl compounds (e.g., malonic esters, β-ketoesters) are excellent Michael donors.[7][11]

-

Thiols and Amines: These heteroatomic nucleophiles are also soft and typically add in a 1,4-fashion.[8][12]

Caption: General mechanism of 1,4-Conjugate (Michael) Addition.

Quantitative Data for Conjugate Addition Reactions

| Michael Acceptor | Michael Donor (Nucleophile) | Catalyst/Solvent | Time (h) | Temp (°C) | Yield (%) | Ref. |

| Cyclohex-2-en-1-one | Diethyl Malonate | NaOEt / EtOH | 1 | RT | 85 | [6] |

| Methyl Vinyl Ketone | 2-Nitropropane | Basic Alumina | 0.5 | RT | 95 | [6] |

| Chalcone | Thiophenol | Piperidine / EtOH | 2 | RT | 92 | [13] |

| 1-Phenyl-1-buten-3-one | Dimethylphenylsilane | CuF(PPh₃)₃·2EtOH / DMA | 6 | RT | 92 | [14] |

Experimental Protocol: Michael Addition of Diethyl Malonate to Cyclohexenone

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, sodium ethoxide (NaOEt) is prepared by dissolving sodium metal (0.1 mol) in absolute ethanol (B145695) (50 mL) under an inert atmosphere (N₂ or Ar).

-

Enolate Formation: Diethyl malonate (0.1 mol) is added dropwise to the cooled (0 °C) sodium ethoxide solution. The mixture is stirred for 15 minutes to ensure complete formation of the enolate.[11]

-

Michael Addition: Cyclohex-2-en-1-one (0.1 mol) is added dropwise to the enolate solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour.[6]

-

Workup: The reaction is quenched by the addition of dilute hydrochloric acid until the solution is neutral. The ethanol is removed under reduced pressure.

-

Extraction and Purification: The aqueous residue is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrated in vacuo. The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure 1,4-adduct.

Direct Carbonyl Addition (1,2-Addition)

While enones are predisposed to 1,4-addition, direct attack at the carbonyl carbon (1,2-addition) can be achieved, particularly with highly reactive, "hard" nucleophiles.[2] This reaction pathway is kinetically controlled, as the direct attack on the carbonyl carbon is typically faster than conjugate addition.[15] When the nucleophile is a strong base, both 1,2- and 1,4-additions can be irreversible, favoring the faster 1,2-product.[2][15]

Types of Nucleophiles Favoring 1,2-Addition:

-

Organolithium Reagents (RLi): These are hard, highly reactive nucleophiles that predominantly attack the carbonyl carbon.[16]

-

Grignard Reagents (RMgX): Grignard reagents are also hard nucleophiles and typically favor 1,2-addition.[2][10]

-

Metal Hydrides (e.g., LiAlH₄, NaBH₄): These reagents deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the ketone to an allylic alcohol. However, selectivity can be an issue.[16]

Caption: Competing pathways: 1,2-Addition vs. 1,4-Addition.

Quantitative Data: 1,2- vs. 1,4-Addition Selectivity

| Substrate | Reagent | Conditions | 1,2-Adduct Yield (%) | 1,4-Adduct Yield (%) | Ref. |

| Cyclohex-2-en-1-one | CH₃MgBr | Et₂O, -78 °C | >95 | <5 | [10][16] |

| Cyclohex-2-en-1-one | (CH₃)₂CuLi | Et₂O, -78 °C | <5 | >95 | [2][16] |

| Benzalacetone | PhLi | THF, -78 °C | 88 | 12 | [2] |

| Benzalacetone | Ph₂CuLi | THF, -78 °C | 2 | 98 | [2] |

Experimental Protocol: 1,2-Addition of Phenylmagnesium Bromide to Benzalacetone

-

Apparatus: A flame-dried, three-necked flask is fitted with a dropping funnel, a condenser with a nitrogen inlet, and a magnetic stirrer.

-

Grignard Preparation: Phenylmagnesium bromide (PhMgBr) is prepared by reacting bromobenzene (B47551) (0.11 mol) with magnesium turnings (0.11 mol) in anhydrous diethyl ether (50 mL).

-

Reaction: The flask containing the Grignard reagent is cooled to -10 °C. A solution of benzalacetone (0.1 mol) in anhydrous diethyl ether (100 mL) is added dropwise over 30 minutes. The mixture is stirred at this temperature for an additional hour.

-

Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extraction and Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The resulting crude allylic alcohol is purified by recrystallization or column chromatography.

Reduction Reactions

The reduction of α,β-unsaturated ketones offers a powerful tool for selective synthesis, as either the C=C or C=O bond can be targeted.[17][18]

Selective Reduction of the Carbonyl Group (1,2-Reduction)

The Luche reduction is the premier method for the selective 1,2-reduction of enones to allylic alcohols.[9] It employs sodium borohydride (B1222165) (NaBH₄) in combination with a lanthanide salt, most commonly cerium(III) chloride (CeCl₃), in an alcohol solvent (typically methanol).[19][20] The Ce³⁺ ion coordinates to the carbonyl oxygen, increasing its electrophilicity and promoting a "harder" borohydride species, which then selectively attacks the carbonyl carbon.[21][22] This method provides the 1,2-reduction product exclusively and in high yields.[20]

Selective Reduction of the C=C Double Bond (1,4-Reduction)

Catalytic hydrogenation is a common method to selectively reduce the alkene moiety, leaving the carbonyl group intact.[23]

-

Heterogeneous Catalysis: Catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere are frequently used.[24][25] The choice of solvent can influence selectivity.[25]

-

Homogeneous Catalysis: Wilkinson's catalyst (RhCl(PPh₃)₃) can also be effective for regioselective hydrogenation of the olefinic bond.[26]

-

Transfer Hydrogenation: This method uses a hydrogen donor molecule (e.g., ammonium formate) instead of H₂ gas and can offer high chemoselectivity.[24][27]

Caption: Experimental workflow for a typical Luche Reduction.

Quantitative Data for Selective Reductions

| Substrate | Reagent/Catalyst | Conditions | Product | Selectivity | Yield (%) | Ref. |

| Carvone | NaBH₄, CeCl₃·7H₂O | MeOH, 0 °C, 5 min | Allylic Alcohol | 1,2-reduction | >99 | [20][21] |

| Benzalacetone | Raney Ni, H₂ (3.0 MPa) | Dioxane, 3 h | Saturated Ketone | 1,4-reduction | 98 | [25] |

| Cyclohex-2-en-1-one | H₂, Pd/C | MeOH, reflux | Saturated Ketone | 1,4-reduction | High | [24] |

| Chalcone | (PCNHCP)Mn(CO)₂H, H₂ (1 bar) | THF, 25 °C, 16 h | Saturated Ketone | 1,4-reduction | 94 | [28] |

Experimental Protocol: Luche Reduction of (-)-Carvone (B1668593)

-

Setup: To a 100 mL round-bottom flask containing a magnetic stir bar is added (-)-carvone (10 mmol) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 11 mmol).[20]

-

Dissolution: Methanol (50 mL) is added, and the mixture is stirred at 0 °C (ice bath) for 5 minutes until all solids dissolve.

-

Reduction: Sodium borohydride (NaBH₄, 10 mmol) is added in small portions over 5 minutes. The reaction is exothermic and may foam. The reaction is typically complete within 10 minutes, as monitored by TLC.[21]

-

Workup: The reaction is quenched by adding water (20 mL) and then acidified to pH ~2 with 1 M HCl.

-

Extraction and Purification: The mixture is extracted with ethyl acetate (B1210297) (3 x 30 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over Na₂SO₄. After filtration and concentration, the product, a mixture of diastereomeric allylic alcohols, is obtained in high yield.

Biological Significance and Drug Development

The α,β-unsaturated carbonyl moiety is a "privileged" scaffold found in numerous natural products and synthetic compounds with significant biological activity.[29][30] Its electrophilic nature allows it to act as a Michael acceptor, forming covalent bonds with biological nucleophiles, most notably the thiol group of cysteine residues in proteins.[13][31]

This reactivity is a double-edged sword: while it can lead to cytotoxicity, it is also harnessed in drug development to design highly specific, irreversible covalent inhibitors.[29][30] By positioning the enone "warhead" to react with a non-catalytic cysteine residue near the active site of a target protein (e.g., a kinase), researchers can achieve potent and durable inhibition. This strategy has been successful in overcoming drug resistance in cancer therapy.[29]

Caption: Signaling Pathway: Covalent Inhibition by a Michael Acceptor.

Conclusion

The are governed by the delicate interplay of their dual electrophilic sites. The outcome of a reaction—be it 1,4-conjugate addition, 1,2-direct addition, or selective reduction—can be precisely controlled by the judicious choice of nucleophile, catalyst, and reaction conditions. This predictable reactivity makes enones exceptionally versatile intermediates in organic synthesis. Furthermore, their role as targeted covalent modifiers in biological systems has cemented their importance in modern drug discovery, offering a powerful strategy to achieve potent and lasting therapeutic effects. A thorough understanding of these core reactions is therefore essential for professionals engaged in chemical research and pharmaceutical development.

References

- 1. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]

- 4. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 19.13 Conjugate Nucleophilic Addition to α,βâUnsaturated Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 9. Luche reduction - Wikipedia [en.wikipedia.org]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. fiveable.me [fiveable.me]

- 13. researchgate.net [researchgate.net]

- 14. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 15. organic chemistry - 1,4 (conjugate) addition in unsaturated aldehydes and ketones - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 16. youtube.com [youtube.com]

- 17. Alpha Beta Unsaturated Ketone: Formation & Reduction - Lesson | Study.com [study.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Luche Reduction [organic-chemistry.org]

- 20. Luche Reduction | Thermo Fisher Scientific - US [thermofisher.com]

- 21. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 22. name-reaction.com [name-reaction.com]

- 23. youtube.com [youtube.com]

- 24. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. Metal-catalysed selective transfer hydrogenation of α,β-unsaturated carbonyl compounds to allylic alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 29. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. academic.oup.com [academic.oup.com]

Solubility of Mesitylene Oxide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of mesitylene (B46885) oxide in various organic solvents. Mesitylene oxide (4-methyl-3-penten-2-one), an unsaturated ketone, is a versatile solvent and chemical intermediate. Its solubility profile is critical for its application in coatings, inks, extraction processes, and chemical synthesis.

Core Concepts in Solubility

The solubility of a substance in a solvent is a measure of the maximum amount of that substance that can be dissolved in a given amount of the solvent at a specific temperature to form a saturated solution. For liquid-liquid systems, this concept is often described in terms of miscibility. Miscible liquids are those that mix in all proportions to form a homogeneous solution.

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This compound possesses a moderate polarity due to its ketone functional group, but also has a significant non-polar hydrocarbon character. This dual nature influences its solubility in a wide range of organic solvents.

Quantitative Solubility Data

Quantitative experimental data on the solubility of this compound in a broad spectrum of organic solvents is not extensively published in publicly available literature. However, based on its chemical structure and information on related ketones like methyl isobutyl ketone (MIBK) and diacetone alcohol, this compound is known to be miscible with most common organic solvents.[1][2][3] The following table summarizes the qualitative solubility of this compound in various classes of organic solvents.

| Solvent Class | Representative Solvents | Solubility of this compound |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible |

| Ketones | Acetone, Methyl Ethyl Ketone | Miscible |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible |

| Esters | Ethyl Acetate | Miscible |

| Hydrocarbons | Toluene, Heptane | Miscible |

| Chlorinated Solvents | Chloroform | Miscible |

Note: "Miscible" indicates that the two liquids will mix in all proportions to form a single phase.

Experimental Protocols for Determining Liquid-Liquid Miscibility

For laboratory-scale determination of the miscibility of this compound with a specific organic solvent, a straightforward visual observation method can be employed. For more precise and quantitative analysis, advanced instrumental techniques may be utilized.

Method 1: Visual Miscibility Titration

This method provides a rapid qualitative or semi-quantitative assessment of miscibility.

Materials:

-

This compound (solute)

-

Organic Solvent of interest (solvent)

-

Glass test tubes or vials with closures

-

Graduated pipettes or burettes

-

Vortex mixer or magnetic stirrer

Procedure:

-

Preparation: Ensure all glassware is clean and dry to avoid any contamination.

-

Initial Addition: To a clean test tube, add a known volume (e.g., 1 mL) of the organic solvent.

-

Titration: Gradually add small, known volumes of this compound to the solvent. After each addition, cap the test tube and vortex or stir the mixture thoroughly for at least 30 seconds.

-

Observation: After mixing, allow the sample to stand for a few minutes and observe the solution. The formation of two distinct layers indicates that the liquids are immiscible at that proportion. A clear, single-phase solution indicates miscibility.[4][5]

-

Endpoint Determination: Continue adding this compound until the solution becomes turbid or separates into two phases upon standing. The volume at which this occurs represents the solubility limit. If no phase separation is observed even after adding a large excess of this compound, the two liquids are considered miscible.

-

Temperature Control: For more accurate results, perform the experiment at a controlled temperature, as solubility can be temperature-dependent.

Method 2: Instrumental Analysis (Isothermal Titration Calorimetry - ITC)

For a detailed thermodynamic understanding of the mixing process, Isothermal Titration Calorimetry (ITC) can be employed. This technique measures the heat absorbed or released during the titration of one liquid into another, providing information on the enthalpy and entropy of mixing.[6][7]

Apparatus:

-

Isothermal Titration Calorimeter

General Procedure:

-

Sample Preparation: The organic solvent is placed in the sample cell of the calorimeter, and the this compound is loaded into the titration syringe. Both liquids should be degassed prior to the experiment to avoid the formation of air bubbles.

-

Titration: A series of small, precise injections of this compound are made into the solvent-filled cell while the temperature is kept constant.

-

Data Acquisition: The instrument records the heat change associated with each injection.

-

Data Analysis: The resulting data is analyzed to determine the thermodynamic parameters of the interaction, which can provide a highly quantitative measure of the miscibility and the nature of the intermolecular forces between the two liquids.

Experimental Workflow and Logical Relationships

The following diagram illustrates a general workflow for assessing the solubility of this compound in an organic solvent.

Caption: Workflow for Determining the Solubility of this compound.

References

- 1. Methyl Isobutyl Ketone (MIBK) - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]

- 2. sanjaychemindia.com [sanjaychemindia.com]

- 3. adityadyechem.com [adityadyechem.com]

- 4. study.com [study.com]

- 5. Procedure 1. To test the solubility of a liquid in a | Chegg.com [chegg.com]

- 6. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 7. tainstruments.com [tainstruments.com]

Methodological & Application

Application Notes and Protocols for Mesitylene Oxide as a Solvent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of mesitylene (B46885) oxide as a solvent in organic synthesis, including its properties, potential applications, and a representative experimental protocol.

Application Notes

Mesityl oxide, an α,β-unsaturated ketone, is a colorless, oily liquid with a characteristic honey-like odor.[1] While it is widely recognized as a versatile chemical intermediate, its application as a solvent in organic synthesis is less documented but holds potential in specific contexts.[2][3][4]

Physicochemical Properties

Mesityl oxide's utility as a solvent is dictated by its physical and chemical properties.

| Property | Value |

| Molecular Formula | C₆H₁₀O |

| Molecular Weight | 98.14 g/mol [1] |

| Boiling Point | 129.5 °C[2] |

| Melting Point | -53 °C[2] |

| Density | 0.858 g/mL at 20 °C |

| Solubility in Water | 3% (20 °C)[2] |

| Solubility in Organic Solvents | Soluble in most organic solvents.[2] |

| Flash Point | 31 °C[2] |

Solvent Characteristics

Mesityl oxide is a moderately polar aprotic solvent. Its ketone functional group provides polarity, while the absence of acidic protons makes it suitable for reactions involving strong bases. Its boiling point of 129.5 °C allows for reactions to be conducted at elevated temperatures without the need for high-pressure apparatus.

Advantages:

-

Moderate Polarity: Capable of dissolving a range of starting materials, from nonpolar to moderately polar compounds.

-

Aprotic Nature: Suitable for reactions sensitive to acidic protons, such as those involving organometallic reagents or strong bases.

-

Elevated Boiling Point: Enables reactions to be run at higher temperatures, potentially increasing reaction rates.

-

Chemical Intermediate: Can potentially participate in the reaction, acting as both a solvent and a reactant in certain condensation reactions.

Disadvantages:

-

Reactivity: As an α,β-unsaturated ketone, it can undergo reactions such as Michael addition or reactions at the carbonyl group, which may lead to unwanted side products. This limits its use with certain nucleophiles.

-

Impurities: Commercial grades may contain impurities from its synthesis, such as diacetone alcohol, which could interfere with sensitive reactions.

-

Peroxide Formation: Like other unsaturated compounds, it may form peroxides upon storage, requiring purification before use in sensitive applications.

Potential Applications in Organic Synthesis

Based on its properties, mesityl oxide could be a suitable solvent for a variety of organic reactions, including:

-

Condensation Reactions: Its ability to be both a solvent and a potential reactant makes it an interesting medium for aldol-type and other condensation reactions.

-

Polymerization Reactions: It has been used as a solvent in the electropolymerization of phenylphenols.[5]

-

Substitution and Elimination Reactions: Its moderate polarity and high boiling point can be advantageous for SN2, SN1, E1, and E2 reactions that require elevated temperatures.

-

Spectroscopic Studies: It can be used as a solvent for spectroscopic analysis, such as infrared (IR) spectroscopy, to study solute-solvent interactions.[6][7]

Experimental Protocols

Due to the limited number of published, detailed protocols specifically using mesityl oxide as a primary solvent, the following is a representative, hypothetical protocol for a Claisen-Schmidt condensation reaction. This protocol is based on general principles of organic synthesis and illustrates how mesityl oxide could be employed as a solvent.

Hypothetical Protocol: Claisen-Schmidt Condensation of Benzaldehyde (B42025) with Acetophenone (B1666503)

This protocol describes the base-catalyzed condensation of benzaldehyde with acetophenone to form chalcone (B49325), using mesityl oxide as the solvent.

Materials:

-

Benzaldehyde

-

Acetophenone

-

Sodium Hydroxide (B78521) (NaOH) pellets

-

Mesityl Oxide (distilled before use)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol (B145695) (for recrystallization)

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

Experimental Workflow

Caption: Workflow for a hypothetical Claisen-Schmidt condensation.

Procedure:

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (10.6 g, 0.1 mol) and acetophenone (12.0 g, 0.1 mol) in 100 mL of distilled mesityl oxide.

-

Reaction Setup: Attach a reflux condenser to the flask and place it in a heating mantle.

-

Addition of Base: While stirring the solution at room temperature, carefully add sodium hydroxide pellets (4.0 g, 0.1 mol).

-

Reaction: Heat the reaction mixture to 80-90 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 200 mL of cold water and stir until the solid product precipitates.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water. Recrystallize the crude chalcone from ethanol to obtain a purified product.

-

Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the product by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Expected Outcome:

This reaction is expected to yield solid chalcone. The use of mesityl oxide as a solvent provides a reaction medium that can facilitate the dissolution of the reactants and withstand the reaction temperature.

Logical Relationships in Solvent Selection

The choice of a solvent is a critical parameter in organic synthesis. The following diagram illustrates the logical considerations when selecting a solvent like mesityl oxide.

Caption: Decision-making process for solvent selection.

Conclusion

Mesityl oxide presents itself as a viable, albeit niche, solvent for specific applications in organic synthesis. Its moderate polarity, aprotic nature, and relatively high boiling point are advantageous for certain reaction types. However, its inherent reactivity as an α,β-unsaturated ketone necessitates careful consideration of its compatibility with the desired reaction conditions and reagents. Further research and exploration are needed to fully delineate its scope and utility as a solvent in the synthesis of fine chemicals and pharmaceuticals.

References

Application Notes and Protocols: Production of Methyl Isobutyl Ketone (MIBK) via Mesitylene Oxide Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isobutyl ketone (MIBK) is a versatile solvent with significant applications across the chemical, pharmaceutical, and materials science industries. Its utility ranges from a solvent for paints, lacquers, and nitrocellulose to an extraction agent in drug synthesis and a denaturant for alcohol. A primary industrial route to MIBK involves the selective hydrogenation of mesitylene (B46885) oxide (MO), which itself is typically derived from the aldol (B89426) condensation of acetone (B3395972). This document provides detailed application notes and experimental protocols for the synthesis of MIBK from mesitylene oxide, focusing on catalytic hydrogenation.

The overall reaction pathway, often originating from acetone, proceeds through the formation of diacetone alcohol (DAA), which is then dehydrated to this compound. The final and crucial step is the selective hydrogenation of the carbon-carbon double bond in this compound to yield methyl isobutyl ketone.[1][2]

Reaction Pathway and Mechanism

The synthesis of MIBK from acetone is a multi-step process that can be carried out in discrete stages or as a "one-pot" synthesis using a multifunctional catalyst. The direct conversion of this compound to MIBK is a hydrogenation reaction.

-

Acetone Aldol Condensation: Two molecules of acetone react to form diacetone alcohol (DAA). This reaction is typically catalyzed by a base.

-

DAA Dehydration: DAA is dehydrated in the presence of an acid catalyst to form this compound (MO) and water.[3]

-

This compound Hydrogenation: MO is hydrogenated to MIBK. This step requires a metal catalyst, such as palladium or nickel, and a source of hydrogen.[4][5] The selective hydrogenation of the C=C double bond is favored over the reduction of the C=O bond.

Caption: General reaction pathway from acetone to MIBK.

Experimental Protocols

Below are detailed protocols for the hydrogenation of this compound to MIBK based on common laboratory and industrial practices.

Protocol 1: Liquid-Phase Hydrogenation using a Palladium Catalyst in a Batch Reactor

This protocol is adapted from studies on the liquid-phase hydrogenation of this compound.

Objective: To synthesize MIBK from MO via liquid-phase catalytic hydrogenation.

Materials:

-

This compound (MO)

-

Palladium on Alumina (Pd/Al₂O₃) catalyst (e.g., 0.5 wt% Pd)

-

Acetone (solvent)

-

Hydrogen (H₂) gas, high purity

-

Nitrogen (N₂) gas, high purity (for purging)

-

High-pressure batch reactor (e.g., Parr autoclave) equipped with a magnetic stirrer, gas inlet, sampling port, and temperature and pressure controls.

Procedure:

-

Catalyst Preparation: Ensure the Pd/Al₂O₃ catalyst is dry and, if necessary, pre-reduced according to the manufacturer's specifications.

-

Reactor Setup:

-

Charge the reactor with the desired amount of this compound and acetone as the solvent.

-

Add the Pd/Al₂O₃ catalyst to the reactor.

-

-

Purging: Seal the reactor and purge the system with nitrogen gas several times to remove any residual air, followed by purging with hydrogen gas.

-

Reaction Conditions:

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.50 to 4.23 MPa).[6]

-

Heat the reactor to the target temperature while stirring.

-

Maintain a constant hydrogen pressure throughout the reaction by supplying hydrogen from a reservoir.

-

-

Monitoring: Monitor the reaction progress by taking samples periodically through the sampling port and analyzing them by gas chromatography (GC).

-

Shutdown: After the reaction is complete (indicated by the cessation of hydrogen uptake or by GC analysis), cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Product Isolation:

-

Filter the reaction mixture to remove the catalyst.

-

The resulting solution contains MIBK, unreacted MO, and acetone. The MIBK can be purified by distillation.

-

Protocol 2: Gas-Phase Hydrogenation in a Fixed-Bed Flow Reactor

This protocol describes a continuous process for the hydrogenation of MO.

Objective: To continuously produce MIBK from MO in the gas phase.

Materials:

-

This compound (MO)

-

Hydrogen (H₂) gas

-

Fixed-bed catalytic reactor

-

Catalyst (e.g., supported nickel or palladium)

-

Evaporator/Vaporizer

-

Condenser

-

Back-pressure regulator

Procedure:

-

Catalyst Loading and Activation:

-

Pack the reactor tube with the catalyst pellets.

-

Activate the catalyst in situ by heating it under a flow of hydrogen at a specified temperature.

-

-

System Startup:

-

Heat the reactor to the desired reaction temperature (e.g., 200–350 °C).[7]

-

Establish a continuous flow of hydrogen gas through the reactor.

-

-

Reaction:

-

Vaporize a liquid feed of this compound and mix it with the hydrogen stream before it enters the reactor.

-

Maintain the desired reaction temperature and pressure using the furnace and back-pressure regulator.

-

-

Product Collection:

-

The reactor effluent, which is in the gas phase, is passed through a condenser to liquefy the MIBK and any unreacted MO.

-

The non-condensable gases (excess hydrogen) can be recycled.

-

-

Analysis and Purification:

-

Analyze the collected liquid product by GC to determine the conversion of MO and the selectivity to MIBK.

-

Purify the MIBK by distillation.

-

Caption: Experimental workflows for MIBK production.

Quantitative Data

The efficiency of MIBK production is highly dependent on the catalyst, temperature, pressure, and reactor configuration. The following tables summarize quantitative data from various studies.

Table 1: Performance of Different Catalytic Systems for MIBK Production

| Catalyst | Process Type | Temperature (°C) | Pressure | Acetone Conversion (%) | MIBK Selectivity (%) | Reference |

| Pd/Niobic Acid | One-step from Acetone | - | - | High | High | [8] |

| Pd on Acidic Ion-Exchange Resins | One-step from Acetone | 120–160 | - | - | - | [7] |

| Pd/Al₂O₃ | Liquid-phase Hydrogenation of MO | - | 1.50–4.23 MPa | - | ~94.5 | [6] |

| Sulfided NiW/Ph-HCl | Reduction of MO | 375 | 50 bar (H₂) | - | Most active for MIBK | [9][10] |

| Copper-based | Transfer Hydrogenation of MO with MIBC | 180±20 | Atmospheric | 95.72 (MO) | 96.01 | [11] |

Table 2: Reaction Conditions for Hydrogenation of this compound

| Catalyst Type | Phase | Temperature Range (°C) | Pressure Range | Key Observations |

| Nickel (e.g., Raney Ni) | Liquid | 80–130 | ~1–13 atm | Good for selective hydrogenation to MIBK.[12] |

| Palladium | Liquid or Gas | 100–160 (Liquid), 200–350 (Gas) | Moderate to High | Widely used, versatile for different phases. |

| Sulfided Bimetallic (NiW, NiMo) | Gas | 300–375 | High (e.g., 50 bar) | Can also lead to deoxygenation products.[9][10] |

| Platinum | Gas | - | - | Can be used for further hydrogenation to 4-methyl-2-pentanol. |

Conclusion

The production of methyl isobutyl ketone from this compound is a well-established and important industrial process. The choice of catalyst and reaction conditions is critical to achieving high selectivity and yield. Palladium-based catalysts are highly effective for the selective hydrogenation of the carbon-carbon double bond in this compound. Both liquid-phase batch and gas-phase continuous processes can be employed, with the selection depending on the desired scale of production and available equipment. The protocols and data presented here provide a comprehensive guide for researchers and professionals working on the synthesis and application of MIBK.

References

- 1. The mechanism and kinetics of methyl isobutyl ketone synthesis from acetone over ion-exchanged hydroxyapatite [escholarship.org]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mesityl oxide - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. EP0227868A1 - Process for production of methyl isobutyl ketone - Google Patents [patents.google.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Mesityl Oxide Reduction by Using Acid-Modified Phonolite Supported NiW, NiMo, and CoMo Catalysts [mdpi.com]

- 11. AU2022431402A1 - Method for preparing methyl isobutyl ketone - Google Patents [patents.google.com]

- 12. US3374272A - Hydrogenation of mesityl oxide - Google Patents [patents.google.com]

Applications of Mesityl Oxide in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Mesityl oxide, a versatile α,β-unsaturated ketone, serves as a valuable building block in organic synthesis, finding niche but important applications in the pharmaceutical industry. Its reactivity, stemming from both the carbon-carbon double bond and the carbonyl group, allows for its use in the construction of various cyclic and heterocyclic structures that form the core of certain pharmaceutical agents. While its application is not as widespread as some other intermediates, it plays a key role in the synthesis of specific classes of compounds, notably as a precursor to local anesthetics and in the well-established synthesis of dimedone, a versatile building block in its own right.

This document provides detailed application notes and experimental protocols for the use of mesityl oxide in pharmaceutical-related synthesis, with a focus on reproducibility and clarity for researchers in drug discovery and development.

Synthesis of Diacetonamine (B58104): A Key Intermediate for Local Anesthetics

Mesityl oxide is a crucial starting material for the synthesis of diacetonamine (4-amino-4-methyl-2-pentanone), which is a key precursor to the local anesthetics α-Eucaine and β-Eucaine.[1] The synthesis involves the conjugate addition of ammonia (B1221849) to the α,β-unsaturated ketone system of mesityl oxide.[2]

Experimental Protocol: Synthesis of Diacetonamine Hydrogen Oxalate (B1200264) from Mesityl Oxide

This protocol is adapted from Organic Syntheses.[3]

Reaction Scheme:

Caption: Synthesis of Diacetonamine from Mesityl Oxide.

Materials:

-

Mesityl oxide: 200 g (2.04 mol)

-

Aqueous ammonia (27%): 280 cc

-

Oxalic acid: 230-260 g

-

Absolute ethanol (B145695)

Equipment:

-

1-L round-bottomed flask

-

Mechanical stirrer

-

Apparatus for cooling the flask with running water

-

Large beaker or evaporating dish

-

Büchner funnel

Procedure:

-

A mixture of 200 g of mesityl oxide and 280 cc of 27% aqueous ammonia is placed in a 1-L round-bottomed flask equipped with a mechanical stirrer.

-

The flask is sealed to be nearly air-tight and the mixture is stirred for several hours. The reaction is exothermic, and cooling with running tap water is advisable.

-

After stirring for several hours, the mixture becomes homogeneous. The reaction is allowed to stand for at least five days, during which time the color of the solution changes to a deep reddish-brown.

-

The solution is then distilled to remove unreacted ammonia and some of the water.

-

The resulting solution containing diacetonamine is slowly added to a stirred solution of 230-260 g of oxalic acid in absolute ethanol.

-

Diacetonamine hydrogen oxalate precipitates as a white solid. The mixture is cooled to ensure complete precipitation.

-

The precipitate is collected by filtration using a Büchner funnel, washed with cold absolute ethanol, and dried.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Mesityl Oxide | [3] |

| Product | Diacetonamine Hydrogen Oxalate | [3] |

| Yield | 63-70% | [2][3] |

| Purity | High, free from triacetonamine (B117949) | [2] |

Synthesis of Eucaine Anesthetics via Diacetonamine

Diacetonamine serves as the foundational starting material for the synthesis of both α-Eucaine and β-Eucaine, which were historically used as local anesthetics.[4][5]

Synthetic Pathway to β-Eucaine

The synthesis of β-Eucaine from diacetonamine involves a three-step process:[4]

-

Condensation with Acetaldehyde (B116499): Diacetonamine is condensed with acetaldehyde to form the piperidone, 2,2,6-trimethylpiperidin-4-one.

-

Reduction of the Ketone: The ketone functionality of the piperidone is reduced to a hydroxyl group using sodium amalgam, yielding 2,2,6-trimethylpiperidin-4-ol.

-

Benzoylation: The final step is the esterification of the alcohol with benzoyl chloride to produce β-Eucaine.

Caption: Synthetic pathway to β-Eucaine.

Synthetic Pathway to α-Eucaine

The synthesis of α-Eucaine is a more complex, multi-step process starting from diacetonamine:[5]

-

Reaction with Acetone (B3395972): Diacetonamine reacts with acetone to form triacetonamine (2,2,6,6-tetramethyl-4-piperidone).

-

N-Methylation: The secondary amine of triacetonamine is methylated to give 1,2,2,6,6-pentamethylpiperidin-4-one.

-

Cyanohydrin Formation: The ketone undergoes cyanohydrin formation.

-

Esterification: The tertiary alcohol is esterified with benzoyl chloride.

-

Pinner Reaction: A Pinner reaction of the nitrile with acidified ethanol affords α-Eucaine.

Caption: Synthetic pathway to α-Eucaine.

Synthesis of Dimedone

Mesityl oxide is a key starting material in the classical synthesis of dimedone (5,5-dimethylcyclohexane-1,3-dione), a versatile reagent used in organic synthesis, particularly for the derivatization of aldehydes. The synthesis involves a Michael addition of diethyl malonate to mesityl oxide, followed by an intramolecular Claisen condensation, hydrolysis, and decarboxylation.

Experimental Protocol: Synthesis of Dimedone

Reaction Scheme:

Caption: Synthesis of Dimedone from Mesityl Oxide.

Materials:

-

Sodium metal: 1.15 g (0.05 mol)

-

Absolute ethanol: 35 mL

-

Diethyl malonate: 8.5 mL (8.0 g, 0.05 mol)

-

Mesityl oxide: 6.0 mL (4.9 g, 0.05 mol)

-

Potassium hydroxide (B78521) (KOH): 6.3 g (0.112 mol)

-

Water: 25 mL

-

Concentrated Hydrochloric acid (HCl)

-

Ethyl ether

-

Petroleum ether (60-80 °C)

-

Acetone

Equipment:

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer

-

Pressure equalizing dropping funnel

-

Reflux condenser with CaCl₂ tube

-

Water bath or heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Büchner funnel

Procedure:

Session 1:

-

In a 250 mL three-neck round-bottom flask, add 30 mL of absolute ethanol.

-

Carefully add 1.15 g of sodium metal in small pieces to the ethanol at a rate that maintains a gentle boil.

-

Once all the sodium has dissolved, add 8.5 mL of diethyl malonate dropwise over 5 minutes, followed by 5 mL of absolute ethanol.

-

Add 6.0 mL of mesityl oxide dropwise over 5 minutes, followed by another 5 mL of absolute ethanol.

-

Reflux the reaction mixture with stirring for 45 minutes in a water bath.

-

Prepare a solution of 6.3 g of KOH in 25 mL of water and add it dropwise to the reaction mixture.

-

Reflux the mixture for an additional 45 minutes.

-

Allow the mixture to cool to room temperature.

Session 2:

-

Using a rotary evaporator, distill off approximately 35 mL of the ethanol-water mixture.

-

Cool the residue in an ice bath and extract with 25 mL of ethyl ether, retaining the aqueous layer.

-

Return the aqueous layer to the reaction flask and acidify to pH 1 with concentrated HCl.

-

Reflux the acidified mixture for 15 minutes in an oil bath.

-

Cool the mixture in an ice bath until crystallization is complete.

-

Filter the crude product under vacuum and wash with 25 mL of water and 25 mL of petroleum ether (60-80 °C).

-

Recrystallize the crude product from aqueous acetone (1:1) to obtain pure dimedone.

Quantitative Data:

| Parameter | Reported Yield | Reference |

| Synthesis of Dimedone | ||

| 76.77% | [2] | |

| 20-25% (student lab) | [5] |

Conclusion

Mesityl oxide, while not a universally employed pharmaceutical intermediate, demonstrates significant utility in the synthesis of specific and valuable molecules. Its role as a precursor to diacetonamine opens a pathway to the synthesis of local anesthetics of the Eucaine family. Furthermore, its application in the robust and well-documented synthesis of dimedone provides chemists with a valuable tool for further synthetic elaborations. The protocols and data presented herein offer a practical guide for researchers looking to utilize mesityl oxide in their synthetic endeavors. Further research into novel applications of this versatile building block in medicinal chemistry is warranted.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [3-Hydrazinepyridazine derivatives. III. Synthesis and anti-hypertensive activity of new 3-(2-acylhydrazine)-pyridazine-6-alkylamino substitutes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]

Mesityl Oxide: A Versatile Intermediate in Fine Chemical Manufacturing

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Mesityl oxide, a readily available α,β-unsaturated ketone, serves as a crucial building block in the synthesis of a diverse array of fine chemicals. Its inherent reactivity, stemming from the presence of both a carbon-carbon double bond and a carbonyl group, allows for a variety of chemical transformations, making it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and specialty polymers. This document provides detailed application notes and experimental protocols for the use of mesityl oxide in the synthesis of key fine chemicals, including Dimedone, Methyl Isobutyl Ketone (MIBK), and 2,2,4-trimethyl-1,2-dihydroquinoline (B116575).

Key Applications of Mesityl Oxide in Fine Chemical Synthesis

Mesityl oxide's utility as a chemical intermediate is widespread. It is a key precursor in the production of solvents, such as methyl isobutyl ketone (MIBK), and finds significant application in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs).[1] Its α,β-unsaturated ketone structure is particularly amenable to Michael additions and condensation reactions, enabling the construction of complex molecular architectures.[1]

Table 1: Overview of Fine Chemicals Synthesized from Mesityl Oxide

| Fine Chemical | Class of Compound | Key Reaction Type | Primary Application |

| Dimedone | Cyclic β-diketone | Michael Addition / Claisen Condensation | Organic synthesis reagent, derivatizing agent for aldehydes |

| Methyl Isobutyl Ketone (MIBK) | Ketone | Hydrogenation | Industrial solvent for resins, lacquers, and adhesives |

| 2,2,4-trimethyl-1,2-dihydroquinoline | Dihydroquinoline | Condensation/Cyclization | Antioxidant in rubber and polymers |

Experimental Protocols

Synthesis of Dimedone via Michael Addition and Claisen Condensation

Dimedone (5,5-dimethylcyclohexane-1,3-dione) is a valuable reagent in organic synthesis, often used for the derivatization and protection of aldehydes. Its synthesis from mesityl oxide and diethyl malonate is a classic example of a tandem Michael addition and intramolecular Claisen condensation.[2][3]

Reaction Scheme:

Caption: Synthesis of Dimedone from Mesityl Oxide.

Protocol:

This protocol is adapted from established laboratory procedures.[2][3]

Materials:

-

Mesityl oxide (freshly distilled, boiling point 126-131 °C)[3]

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol (B145695)

-

Potassium hydroxide (B78521)

-

Hydrochloric acid (concentrated and dilute)

-

Decolorizing charcoal (Norite)

-

Ice

Procedure:

-

Preparation of Sodium Ethoxide: In a dry 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride tube, place 400 mL of absolute ethanol. Carefully add 23 g (1 gram atom) of clean sodium in pieces through the condenser at a rate that maintains the solution at its boiling point.

-

Michael Addition: Once all the sodium has dissolved, add 170 g (1.06 moles) of diethyl malonate. Then, slowly add 100 g (1.02 moles) of freshly distilled mesityl oxide through the dropping funnel.

-

Claisen Condensation: Reflux the resulting solution with constant stirring for two hours.

-

Hydrolysis: Prepare a solution of 125 g (2.2 moles) of potassium hydroxide in 575 mL of water and add it to the reaction mixture. Continue to stir and reflux for an additional six hours.

-

Work-up and Isolation:

-

While the mixture is still hot, carefully acidify it to a litmus-paper endpoint with dilute hydrochloric acid (1 volume concentrated HCl to 2 volumes water).

-

Fit the flask with a condenser for distillation and remove as much ethanol as possible by heating on a water bath (approximately 550 mL).

-

Boil the residue with about 15 g of decolorizing charcoal, filter, and repeat the charcoal treatment.

-

Neutralize the filtrate again with dilute hydrochloric acid and boil with charcoal one more time.

-

Cool the final filtrate in an ice bath to induce crystallization.

-

-

Purification: Filter the crude product by suction, wash with ice-cold water, and air dry. The reported yield is between 96-122 g (67-85% of the theoretical amount).[3] The product can be further purified by recrystallization from acetone.[3]

Table 2: Quantitative Data for Dimedone Synthesis

| Parameter | Value | Reference |

| Mesityl Oxide | 100 g (1.02 moles) | [3] |

| Diethyl Malonate | 170 g (1.06 moles) | [3] |

| Sodium | 23 g (1 gram atom) | [3] |

| Potassium Hydroxide | 125 g (2.2 moles) | [3] |

| Yield | 96-122 g (67-85%) | [3] |

| Melting Point | 147-148 °C | [3] |

Synthesis of Methyl Isobutyl Ketone (MIBK) via Hydrogenation